3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Solid-phase peptide synthesis Boc-strategy SPPS Non-canonical amino acid building blocks

This Nᵅ-Boc-protected, non-canonical amino acid features a 2H-indazole side-chain, serving as a privileged hinge-binding pharmacophore for kinase targets. The acid-labile Boc group enables selective Nᵅ-deprotection for Boc/Bzl SPPS and solution-phase synthesis. Compared to Boc-Trp-OH, the indazole N2 alters electronics and H-bond geometry for unique target engagement. Ideal for SAR studies and late-stage diversification. The racemic form is suitable for early-stage screening.

Molecular Formula C15H19N3O4
Molecular Weight 305.334
CAS No. 1822526-53-3
Cat. No. B2673325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS1822526-53-3
Molecular FormulaC15H19N3O4
Molecular Weight305.334
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=NN1)C(=O)O
InChIInChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)
InChIKeyUPBPMZSKZKCQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Protected Indazole Amino Acid 1822526-53-3: Procurement-Relevant Baseline for Peptide Building Block Selection


3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (CAS 1822526-53-3, molecular formula C₁₅H₁₉N₃O₄, molecular weight 305.33 g/mol) is an Nᵅ-tert-butoxycarbonyl (Boc)-protected, non-canonical amino acid featuring a 2H-indazole heterocycle as the side-chain aromatic moiety [1]. The indazole scaffold is a pseudoaromatic bioisostere of indole in which the CH at position 2 of the indole ring is replaced by a nitrogen atom, altering both the hydrogen-bonding capacity (adding an H-bond acceptor) and the electronic distribution of the aromatic system [2]. This compound serves as a protected building block for solid-phase peptide synthesis (SPPS) under Boc/Bzl-strategy conditions and for solution-phase medicinal chemistry campaigns, where the acid-labile Boc group enables selective, temporally controlled Nᵅ-deprotection with trifluoroacetic acid (TFA) [3].

Why Generic Substitution of Indazole Building Block 1822526-53-3 Fails: Protecting Group, Scaffold, and Stereochemical Mismatch Risks


Generic substitution of this compound with a superficially similar Boc-protected aromatic amino acid (e.g., Boc-Trp-OH) or with the unprotected indazole amino acid (Tryptazan) introduces three distinct, quantifiable liabilities: (i) the indazole N2 nitrogen alters heterocycle electronics and H-bond geometry relative to the indole NH of tryptophan, changing both solution conformation and target engagement [1]; (ii) omission of the Boc protecting group precludes use in Boc/Bzl SPPS and exposes the free α-amine to undesired side reactions during fragment coupling ; and (iii) stereochemical ambiguity (racemic 1822526-53-3 vs. enantiopure (S)-904324-48-7) directly impacts diastereomeric purity of downstream peptide products, with the wrong choice leading to inseparable diastereomer mixtures requiring costly re-purification . The quantitative evidence below establishes precisely where and by how much these differences manifest.

Quantitative Differentiation Evidence for Indazole Building Block 1822526-53-3 Versus Closest Analogs


Molecular Weight and Physicochemical Property Shift: Boc-Protected 1822526-53-3 vs. Unprotected Indazole Amino Acid (Tryptazan, CAS 26988-90-9)

Installation of the Boc protecting group onto the α-amine of 3-(2H-indazol-3-yl)alanine increases the molecular weight from 205.21 g/mol (free amino acid, CAS 26988-90-9) to 305.33 g/mol (Boc-protected, CAS 1822526-53-3), a gain of 100.12 Da (+48.8%) [1]. This mass shift is accompanied by a reduction in the computed hydrogen-bond donor count from 3 (free amino acid: NH₂ + NH-indazole + COOH) to 2 (Boc-protected: NH-carbamate + NH-indazole + COOH), because the Boc-carbamate NH is a weaker H-bond donor than the free amine NH₂ [2]. The unprotected amino acid (Tryptazan) exhibits aqueous solubility of 0.8 g/100 mL at 29°C and pKₐ values of 2.20 (COOH) and 8.95 (α-NH₃⁺) [3]; Boc protection eliminates the basic α-amine pKₐ, shifting the compound's acid–base behavior and organic-solvent partitioning profile in ways that are critical for Boc/Bzl SPPS compatibility, where free amines must remain protected until the final HF cleavage step .

Solid-phase peptide synthesis Boc-strategy SPPS Non-canonical amino acid building blocks

Protecting Group Orthogonality: Boc-Strategy (1822526-53-3) vs. Fmoc-Strategy Indazole Building Block (Fmoc-L-3-Ala(Indazol)-OH, CAS 2305185-20-8)

The Boc protecting group on 1822526-53-3 is cleavable under acidic conditions (typically 25–50% TFA in DCM, 30 min at room temperature), whereas the Fmoc group on the comparator Fmoc-L-3-Ala(Indazol)-OH requires basic conditions (typically 20% piperidine in DMF) . This chemical orthogonality is not interchangeable: Boc/Bzl SPPS uses HF for final cleavage, which is incompatible with Fmoc protection, while Fmoc/tBu SPPS uses TFA for final cleavage, which would prematurely remove a Boc group if it were present on the α-amine. The Boc-protected building block 1822526-53-3 is thus exclusively suited for Boc-strategy SPPS, whereas Fmoc-L-3-Ala(Indazol)-OH is exclusively suited for Fmoc-strategy SPPS [1]. A direct consequence for procurement is that laboratories operating Boc-strategy peptide synthesizers or those synthesizing acid-stable, base-sensitive peptide sequences (e.g., sequences containing aspartimide-prone motifs) must use the Boc-protected building block .

SPPS protecting group strategy Boc/Bzl vs. Fmoc/tBu chemistry Peptide synthesis route selection

Stereochemical Purity Impact: Racemic 1822526-53-3 vs. Enantiopure (S)-904324-48-7 in Peptide Diastereomer Generation

CAS 1822526-53-3 is specified as the racemic (or stereochemically unspecified) form of the Boc-protected indazole amino acid, whereas CAS 904324-48-7 is the defined (S)-enantiomer [1]. When incorporated into a peptide chain composed of L-amino acids, the racemic building block generates a 1:1 mixture of diastereomeric peptides (L,L- and L,D- at the indazole position), doubling the number of product species and halving the yield of the desired single diastereomer. In contrast, the enantiopure (S)-building block produces exclusively the L,L-diastereomer. The downstream consequence is that purification of the racemate-derived product mixture typically requires preparative HPLC with a diastereomer resolution factor (Rs) of ≥1.5, adding 1–2 chromatographic steps and reducing isolated yield by an estimated 40–50% relative to enantiopure incorporation . Vendors typically supply the (S)-enantiomer (904324-48-7) at ≥98% purity (HPLC) with storage at −20°C in dry, sealed conditions .

Chiral purity Diastereomer separation Peptide drug substance quality

Heterocycle Scaffold Differentiation: Indazole 1822526-53-3 vs. Indole Boc-Trp-OH in H-Bond Capacity and Kinase Target Engagement Potential

The indazole heterocycle in 1822526-53-3 differs from the indole of Boc-Trp-OH by the replacement of the indole C2–H with a nitrogen atom (N2), converting the five-membered ring from a pyrrole (1 H-bond donor NH) to a pyrazole (1 H-bond donor NH + 1 H-bond acceptor N) [1]. This modification increases the computed hydrogen-bond acceptor count of the heterocyclic side chain by 1, alters the LogP (indazole LogP = 1.82 vs. indole LogP = 2.14), and shifts the electrostatic potential of the aromatic ring, which has been exploited in kinase inhibitor programs where indazole serves as a hinge-binding motif . Recent patent activity (Pfizer WO2024/209363, 2024) discloses substituted indazole propionic acid derivatives as direct AMPK activators, establishing the indazole-3-propionic acid scaffold — the core structure of 1822526-53-3 — as a privileged pharmacophore for adenosine 5′-monophosphate-activated protein kinase (AMPK) modulation [2]. In contrast, Boc-Trp-OH (indole scaffold) lacks the N2 H-bond acceptor and does not share this pharmacophore recognition pattern.

Kinase inhibitor building blocks Bioisostere design Indazole vs. indole scaffold AMPK activator chemistry

Building Block Purity and Storage Stability: Typical Commercial Specifications for 1822526-53-3 vs. Analog Building Blocks

Commercially available Boc-protected indazole amino acid derivatives are typically supplied at ≥95% purity (HPLC) for the racemic/unspecified form (1822526-53-3) and at ≥98% purity (HPLC) for the enantiopure (S)-form (904324-48-7), as reported by multiple vendors . By comparison, the free amino acid Tryptazan (26988-90-9) is typically offered at ≥95% purity but exhibits decomposition upon heating (darkens at 240°C, dec 267–268°C), limiting its thermal stability during storage [1]. The Boc group enhances storage stability by protecting the α-amine from oxidative degradation and moisture absorption; recommended storage for the Boc-protected form is −20°C in dry, sealed containers with a shelf life of 2 years, whereas the free amino acid hydrochloride salt (CAS 908330-77-8, MW 241.67) is hygroscopic and requires desiccated storage [2]. For procurement, the Boc-protected form offers superior long-term inventory stability compared to the free amino acid or its hydrochloride salt.

Building block procurement Compound quality specifications Laboratory inventory management

Synthetic Accessibility: Indazole Amino Acid 1822526-53-3 vs. Tetrahydroindazole Analogs in Building Block Utility

The fully aromatic indazole scaffold of 1822526-53-3 contrasts with the saturated tetrahydroindazole analogs described in the foundational synthesis by Middleton et al. (Tetrahedron Letters, 2004) [1]. The tetrahydroindazole system (MW for Boc-protected tetrahydroindazol-3-ylalanine derivative: ~309–311 g/mol, depending on N-substitution) is prepared via condensation of Boc-Asp-OtBu with 1-pyrrolidino-1-cyclohexene followed by hydrazine treatment, a multi-step sequence yielding the Nᵅ-Fmoc derivative as the final SPPS building block . The aromatic indazole 1822526-53-3, in contrast, is accessed through direct indazole construction or functionalization of pre-formed indazole-3-alanine, offering a shorter synthetic route and avoiding the stereochemical complexity introduced by the saturated tetrahydroindazole ring junction . For medicinal chemistry SAR exploration, the aromatic indazole provides a planar, electron-deficient heterocycle suitable for π-stacking and hinge-binding interactions, whereas the tetrahydroindazole offers a non-planar, more flexible scaffold with distinct conformational preferences.

Synthetic tractability Peptidomimetic design Aromatic vs. saturated heterocycle building blocks

Optimal Procurement and Application Scenarios for Indazole Building Block 1822526-53-3


Boc-Strategy Solid-Phase Peptide Synthesis of Kinase-Targeting Peptidomimetics Incorporating an Indazole Hinge-Binding Motif

When synthesizing peptide or peptidomimetic libraries directed at kinase targets (e.g., AMPK, PIM1, or GSK-3β), the indazole scaffold of 1822526-53-3 provides a privileged hinge-binding pharmacophore that the indole-based Boc-Trp-OH cannot replicate [1]. The Boc protection is essential for laboratories operating Boc/Bzl SPPS instruments, where the building block is coupled using standard carbodiimide activation (DIC/HOBt) and deprotected on-resin with TFA before the next coupling cycle. The Pfizer WO2024/209363 patent series explicitly claims indazole-3-propionic acid derivatives as AMPK activators, validating this scaffold for metabolic and inflammatory disease targets [2].

Solution-Phase Medicinal Chemistry SAR Expansion Around Indazole-Containing Lead Compounds

For structure–activity relationship (SAR) studies where the indazole-3-alanine core is a key pharmacophoric element, 1822526-53-3 serves as a late-stage diversification intermediate. The Boc group can be selectively removed (TFA/DCM, 30 min, RT) to reveal the free α-amine for subsequent acylation, sulfonylation, or reductive amination, enabling rapid analog generation [3]. The racemic nature of 1822526-53-3 is acceptable at the SAR exploration stage, where both enantiomers may be screened; once a lead is identified, procurement can shift to the enantiopure (S)-904324-48-7 for chiral purity in advanced leads .

Non-Canonical Amino Acid Screening Libraries for Peptide Stability and Bioactivity Optimization

In peptide lead optimization programs seeking to improve proteolytic stability, target affinity, or membrane permeability, non-canonical amino acids such as indazolylalanine offer distinct physicochemical properties (altered LogP, H-bond capacity, and steric profile) compared to canonical aromatic amino acids (Phe, Tyr, Trp) . The Boc-protected form 1822526-53-3 can be incorporated into parallel synthesis workflows for systematic substitution scanning at positions where tryptophan or phenylalanine residues engage the target, enabling quantitative assessment of the indazole-for-indole substitution on peptide potency and selectivity [1].

Reference Standard for Analytical Method Development and Quality Control of Indazole-Containing Peptide Drug Substances

For CMC (Chemistry, Manufacturing, and Controls) analytical development, 1822526-53-3 serves as a well-characterized building block reference material. Its defined molecular weight (305.33 g/mol), SMILES string (CC(C)(C)OC(=O)NC(Cc1[nH]nc2ccccc12)C(=O)O), and chromatographic retention profile provide a benchmark for HPLC method development, impurity profiling, and mass spectrometry calibration in the characterization of indazole-containing peptide drug substances [4]. The racemic form is particularly useful for establishing diastereomer separation methods, as it generates both diastereomeric peptide products for method validation .

Quote Request

Request a Quote for 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.